molecular formula C10H16N2O5 B1450261 5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid CAS No. 1785259-05-3

5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

Cat. No.: B1450261
CAS No.: 1785259-05-3
M. Wt: 244.24 g/mol
InChI Key: KXBMKLJULPKIAT-UHFFFAOYSA-N
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Description

This compound is a derivative of oxazole, a heterocyclic compound containing an oxygen atom and a nitrogen atom separated by a carbon atom . The compound has a molecular weight of 242.23 . The tert-butoxycarbonyl (BOC) group is a protecting group used in organic synthesis .


Synthesis Analysis

The synthesis of this compound could involve the use of the tert-butoxycarbonyl (BOC) group as a protecting group for amines . The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2-oxazole ring, which is a five-membered ring containing two heteroatoms (one oxygen and one nitrogen) and three carbon atoms . The compound also contains a tert-butoxycarbonyl group, which is a carbonyl group (C=O) attached to a tert-butoxy group (C(CH3)3O-) .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the addition and removal of the BOC protecting group . The BOC group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 242.23 . The compound is likely to be a solid at room temperature .

Scientific Research Applications

Enantioselective Synthesis

A study highlighted the enantioselective synthesis of a related compound, demonstrating its potential in creating optically active intermediates. This process involved a palladium-catalyzed amide coupling, followed by oxazole formation, illustrating the compound's utility in synthesizing macrocyclic azole peptides with high optical purity and without racemization (Magata et al., 2017).

Development of Fluorescent Amino Acid Derivatives

Another research focus was the synthesis of a highly fluorescent amino acid derivative. This work showcased a novel synthesis route from readily available substrates, leading to compounds with desirable photophysical properties for applications in biochemical and medical research (Guzow et al., 2001).

Synthesis of Dipeptide Analogues

Research into the synthesis of dipeptide 4-nitroanilides, incorporating non-proteinogenic amino acids, was conducted to expand the toolkit for peptide research. This method provided access to a variety of amino acid derivatives, illustrating the compound's role in peptide and protein science (Schutkowski et al., 2009).

Antimicrobial Activities

A study on the synthesis of 1,2,4-triazole derivatives explored the antimicrobial activities of these compounds. This research signifies the compound's potential in contributing to the development of new antimicrobial agents, showcasing its role in addressing global health challenges (Bektaş et al., 2007).

Heterocyclic Compound Synthesis

The chemical's application extends to the synthesis of novel heterocyclic compounds, which are essential in drug development and materials science. For instance, research into the synthesis of oxazole and triazole derivatives highlighted the compound's versatility in creating scaffolds for biologically active molecules (Prokopenko et al., 2010).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O5/c1-10(2,3)16-9(15)11-5-6-4-7(8(13)14)12-17-6/h6H,4-5H2,1-3H3,(H,11,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXBMKLJULPKIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 3
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 4
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
5-({[(Tert-butoxy)carbonyl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxylic acid

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